5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
5-(aminomethyl)-N-(2-methoxyethyl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-11(3-4-12-2)8-10-6-7(5-9)13-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
MPEHCRBHBRQQDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=NC=C(S1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine typically involves the reaction of thiazole derivatives with appropriate amine and alkylating agents. One common method involves the alkylation of 2-aminothiazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and methylamine to introduce the aminomethyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The original thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The structural and functional attributes of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine are compared below with five related thiazole derivatives.
Structural Features
Key Observations :
- The target compound ’s 2-methoxyethyl group increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., N-methyl-5-nitrothiazol-2-amine).
Key Observations :
- The target compound’s synthesis is modular, allowing substitution with diverse amines .
- Nitro-substituted analogs require harsh nitration conditions, complicating scalability .
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- The target compound ’s 2-methoxyethyl group likely improves water solubility compared to nitro-substituted derivatives.
- High PSA values (e.g., 102.2 for the nitro analog) correlate with reduced membrane permeability .
Biological Activity
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties including its role as a kinase inhibitor and its antioxidant capabilities.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 218.3 g/mol
- Functional Groups : Aminomethyl, methoxyethyl, and thiazole rings.
This structural configuration is integral to its biological activity and interaction with biological targets.
Kinase Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclin-dependent kinases (CDKs). For instance, a structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly influenced the potency against CDK9 and CDK2. The compound exhibited GI50 values ranging from 3.05 to 25.0 µM against various human cell lines, demonstrating promising anti-proliferative effects .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays such as DPPH and hydroxyl radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its potential use in mitigating oxidative stress-related conditions .
Case Studies
- In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner, with significant effects observed at concentrations above 10 µM. This study supports the hypothesis that thiazole derivatives can serve as effective anticancer agents.
- In vivo Studies : Animal model studies further corroborated the in vitro findings, showing reduced tumor growth rates in treated subjects compared to controls. Such results underline the therapeutic potential of this compound in cancer treatment protocols.
Table 1: Biological Activity of this compound
| Activity Type | Assay Method | Result (GI50/IC50) |
|---|---|---|
| CDK Inhibition | Cell Proliferation Assay | 3.05 - 25.0 µM |
| Antioxidant Activity | DPPH Scavenging | Effective at >10 µM |
| Cytotoxicity | MTT Assay | Significant inhibition |
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity |
|---|---|
| C-5 Position Substituent | Increased potency against CDK9 |
| Methoxyethyl Group | Enhanced solubility and bioavailability |
Q & A
Basic: What synthetic strategies are effective for preparing 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution : Reacting a thiazol-2-amine precursor with methoxyethyl and methyl groups under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) .
- Cyclization : Using bromine or iodine to form the thiazole ring from thiosemicarbazone intermediates .
- Optimization : Continuous flow reactors improve scalability and purity in industrial analogs .
Critical conditions : Solvent polarity (DMF vs. THF), temperature (reflux at 80–90°C), and stoichiometric ratios of reactants significantly affect yield. For example, excess 2-methoxyethyl chloride may reduce byproducts .
Advanced: How can structural discrepancies in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy) be resolved?
Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Structural analogs : Substituents like chloro or methoxy groups alter electronic properties, impacting target binding. For instance, electron-withdrawing groups enhance anticancer activity in thiazole derivatives .
Methodological resolution :
Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- Spectroscopy :
- Chromatography :
- Crystallography : X-ray diffraction resolves bond angles and confirms stereochemistry (e.g., thiazole ring planarity) .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- Docking studies : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) using tools like AutoDock Vina .
- DFT calculations : Analyze electron density to identify metabolic "hotspots" (e.g., methoxyethyl groups prone to oxidation) .
- ADMET prediction : Software like SwissADME estimates solubility and hepatic clearance, guiding substituent modifications (e.g., replacing methyl with trifluoromethyl) .
Basic: Which in vitro assays are standard for evaluating antimicrobial activity in thiazol-2-amine derivatives?
Answer:
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .
- Biofilm inhibition : Crystal violet staining for P. aeruginosa biofilms .
Advanced: What strategies mitigate low solubility in aqueous media during biological testing?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media to maintain compound stability .
- Prodrug design : Introduce phosphate or acetyl groups to enhance hydrophilicity, cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Basic: How are intermediates like thiosemicarbazones characterized during synthesis?
Answer:
- TLC monitoring : Hexane/ethyl acetate (3:1) to track cyclization progress .
- Mass spectrometry : ESI-MS confirms intermediate masses (e.g., [M+H]⁺ for thiosemicarbazones) .
- Melting point analysis : Sharp melting points (e.g., 150–152°C) indicate purity .
Advanced: What mechanistic insights explain the neuroprotective potential of thiazol-2-amine analogs?
Answer:
- ROS scavenging : Electron-rich thiazole rings neutralize reactive oxygen species (e.g., in SH-SY5Y neuronal cells) .
- Enzyme inhibition : Derivatives inhibit acetylcholinesterase (IC₅₀ ~5 µM) in kinetic assays using Ellman’s method .
- In vivo models : Zebrafish assays show reduced β-amyloid aggregation at 10 mg/kg doses .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Waste disposal : Neutralize reaction byproducts (e.g., bromine) with NaHSO₃ before aqueous disposal .
- In vitro compliance : Adhere to NIH guidelines for cell-based assays (e.g., no in vivo testing without approval) .
Advanced: How do crystallographic studies inform the design of enantiomerically pure analogs?
Answer:
- Chiral centers : X-ray data (e.g., CCDC entries) reveal absolute configurations, guiding asymmetric synthesis .
- Racemic resolution : Use chiral columns (Chiralpak IA) with hexane/isopropanol to separate enantiomers .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding) to predict crystal packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
